molecular formula C12H16FN3O4S B2856084 ((2S,5R)-5-(4-Amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl)methyl butyrate CAS No. 143491-58-1

((2S,5R)-5-(4-Amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl)methyl butyrate

Cat. No. B2856084
CAS RN: 143491-58-1
M. Wt: 317.34
InChI Key: DQXKOXQEQONOBG-SCZZXKLOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is also known as (2S,5R)-5-Fluoro cytosine-1-yl-[1,3]-oxathiolane-2-carboxylic acid menthyl ester (FCME). It has a molecular formula of C18H26FN3O4S and a molar mass of 399.48 .


Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .


Chemical Reactions Analysis

The compound is a chemical substance, but specific details about its chemical reactions are not available .


Physical And Chemical Properties Analysis

The compound has a density of 1, but other physical and chemical properties are not mentioned in the sources .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis of Heterocyclic Compounds : Research involving the synthesis of pyrimidine-linked heterocyclic compounds by microwave irradiative cyclocondensation has shown that these compounds exhibit notable insecticidal and antimicrobial activities (Deohate & Palaspagar, 2020). This demonstrates the interest in pyrimidine derivatives for developing new agents against pests and pathogens.

  • Antiviral and Antitumor Agents : The development of nucleoside analogs, including those with oxathiolane and pyrimidine structures, for antiviral and antitumor applications has been a significant area of research. For instance, compounds synthesized from pyrazolo[3,4-d]pyrimidine nucleosides were evaluated for cytotoxicity against tumor cell lines and antiviral activity against HIV-1 and HBV, highlighting the therapeutic potential of these compounds (Liu et al., 2000).

Drug Development and Disease Treatment

  • Osteoporosis Treatment : Research on nonpeptide αvβ3 antagonists, which include pyrimidinyl components, has shown potential for the prevention and treatment of osteoporosis. These compounds exhibit potent and selective antagonism of the αvβ3 receptor, demonstrating efficacy in an in vivo model of bone turnover (Coleman et al., 2004).

  • Antimicrobial and Anticancer Applications : The synthesis and evaluation of pyrano[2,3-d]pyrimidine derivatives have shown good antimicrobial activity against various microbial strains and pronounced cytotoxic potentialities against different cancer cell lines. This indicates the broad spectrum of applications for compounds with pyrimidine rings in combating infectious diseases and cancer (El-Sattar et al., 2021).

properties

IUPAC Name

[(2S,5R)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O4S/c1-2-3-9(17)19-5-10-20-8(6-21-10)16-4-7(13)11(14)15-12(16)18/h4,8,10H,2-3,5-6H2,1H3,(H2,14,15,18)/t8-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXKOXQEQONOBG-SCZZXKLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC1OC(CS1)N2C=C(C(=NC2=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)OC[C@H]1O[C@H](CS1)N2C=C(C(=NC2=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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